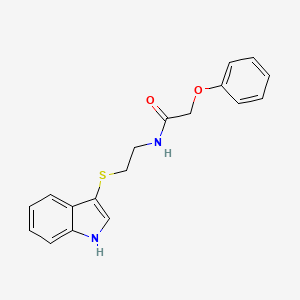

N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide” is a compound that belongs to the class of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides . These compounds have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is responsible for the replication of the virus . The compound is designed, synthesized, and evaluated for its inhibitory effect on SARS-CoV-2 RdRp .

Applications De Recherche Scientifique

- Potential : Combining naproxen with tryptamine derivatives could enhance anti-inflammatory properties. Ongoing trials even suggest its potential in reducing severe respiratory mortality associated with COVID-19 .

- Hybrid Molecule : The hybrid compound combines tryptamine and naproxen, potentially influencing neuromodulation and behavior .

Anti-Inflammatory Activity

Neuromodulation and Behavior

Antiviral Properties

Orientations Futures

The future directions for “N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide” could involve further structural modification and optimization to obtain drug candidates with effective anti-SARS-CoV-2 activities in vivo . This is because, while these compounds have shown inhibitory activity against SARS-CoV-2 RdRp in vitro, no in vivo inhibitive activity on SARS-CoV-2 infection was observed .

Mécanisme D'action

Target of Action

The primary target of N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide is the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus . RdRp plays a crucial role in the replication of the virus, making it a promising target for antiviral therapeutics .

Mode of Action

N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide interacts with RdRp, inhibiting its activity . This interaction prevents the virus from replicating within the host cells .

Biochemical Pathways

The inhibition of RdRp disrupts the viral replication process, affecting the SARS-CoV-2 life cycle . This disruption prevents the virus from spreading to other cells, thereby limiting the progression of the infection .

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-18(13-22-14-6-2-1-3-7-14)19-10-11-23-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQPYCILAYVQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2962745.png)

![3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2962756.png)

![1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2962757.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2962760.png)